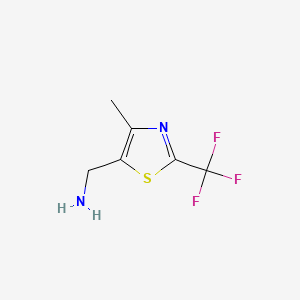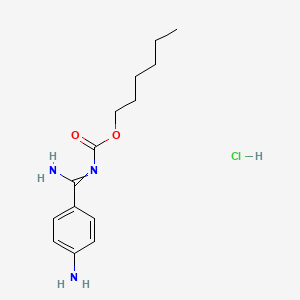
hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Environmental Cleanup
Compounds like "hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride" could be studied in the context of their degradation or transformation through advanced oxidation processes (AOPs). Research such as that by Qutob et al. (2022) on acetaminophen degradation highlights the relevance of understanding the pathways, by-products, and toxicity of chemical transformations in water treatment systems (Qutob et al., 2022).
Drug Efficacy and Safety
Another potential research application could involve the evaluation of the compound's efficacy and safety as a drug. Studies like those on hydroxychloroquine and chloroquine provide frameworks for investigating the clinical applications, side effects, and screening guidelines for new therapeutic agents (Jones, 1999).
Antimicrobial Properties
Compounds with amino and carbamate groups could also be explored for their antimicrobial properties. Marchese et al. (2017) reviewed the antimicrobial activity of eugenol, demonstrating the interest in natural and synthetic compounds as potential antimicrobial agents (Marchese et al., 2017).
Environmental Impact and Removal
Research could also focus on the environmental impact and removal efficiency of such compounds in wastewater treatment plants. Rott et al. (2018) discussed the environmental relevance, biodegradability, and removal of organophosphonates, underscoring the importance of understanding the fate of chemical substances in the environment (Rott et al., 2018).
Mecanismo De Acción
Target of Action
It is known to be an impurity of the antithrombotic drug dabigatran etexilate , which is a nonpeptide direct thrombin inhibitor . Therefore, it may have similar targets related to the coagulation pathway.
Action Environment
It is known to be soluble in dmso and methanol, and it is hygroscopic .
Propiedades
IUPAC Name |
hexyl N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXBSOVEPWPSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
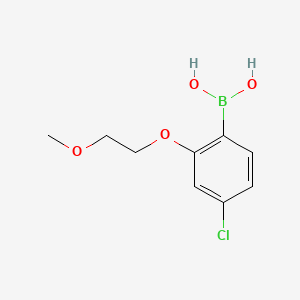
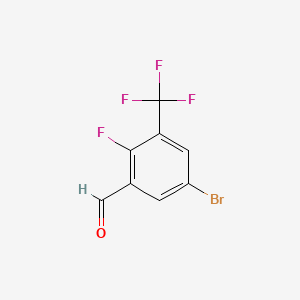

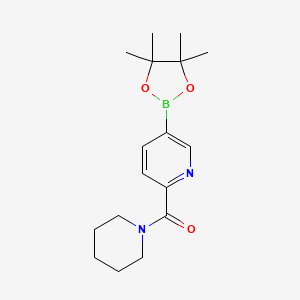
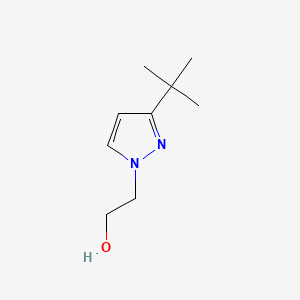
![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)
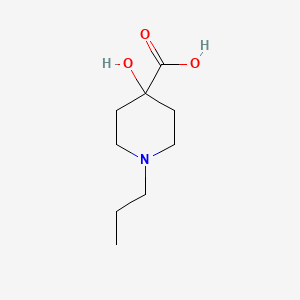
![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)
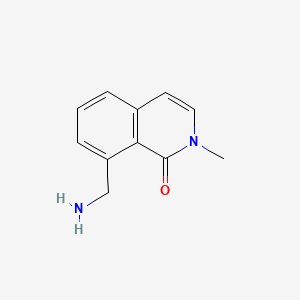

![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)
![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)

